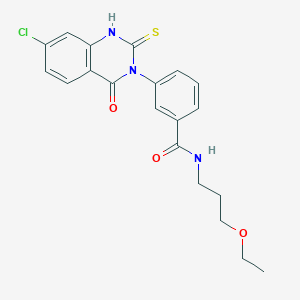
3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” is a chemical compound with the molecular formula C11H13F2NO2 . It is produced by KISHIDA CHEMICAL CO., LTD .
Molecular Structure Analysis
The molecular weight of “3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” is 229.22 . The compound contains a benzenamine group, which is attached to a tetrahydropyran ring via an oxygen atom .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Researchers have developed methods for synthesizing a wide range of heterocyclic compounds, such as benzo[a]pyrano[2,3-c]phenazine and benzo[f]pyrano[2,3-h]quinoxaline derivatives, through domino reactions and multi-component condensation reactions. These compounds are synthesized for their potential applications in pharmaceuticals and materials science due to their significant biological and pharmacological activities (Mohebat, Yazdani Elah Abadi, & Maghsoodlou, 2016); (Mohebat, Yazdani-Elah-Abadi, Maghsoodlou, & Hazeri, 2017).
Fluorinated Compounds and Their Applications
The synthesis of trifluoromethylazoles and their potential use in measuring pH in biological media by 19F NMR spectroscopy demonstrates the importance of fluorinated compounds in analytical chemistry. These compounds offer a means for the development of novel diagnostic tools (Jones, Branch, Thompson, & Threadgill, 1996).
Molecular Solids and Hydrogen Bonding
Research into the formation of energetic multi-component molecular solids involving tetrafluoroterephthalic acid and aza compounds has shown the significance of hydrogen bonds and weak intermolecular interactions in the assembly of supramolecular structures. These studies contribute to our understanding of material design and the development of new materials with desired properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Luminescent Materials
The design and synthesis of highly luminescent platinum(II) complexes based on pyrazolo[1,5-f]phenanthridine-containing ligands for organic light emitting diodes (OLEDs) highlight the role of such compounds in developing advanced optoelectronic devices. These materials exhibit high thermal stability and intense electroluminescence, making them suitable for use in display technologies (Zhao, Tang, Liu, Fan, & Liao, 2017).
Green Synthesis Methods
The utilization of theophylline as a green catalyst for the one-pot synthesis of spiro[benzo[a]pyrano[2,3-c]phenazine] derivatives underlines the shift towards environmentally friendly chemical processes. Such methodologies not only offer high yields and operational simplicity but also minimize the environmental impact by avoiding hazardous reagents and solvents (Yazdani-Elah-Abadi, Maghsoodlou, Mohebat, & Heydari, 2017).
Safety and Hazards
The safety data sheet for “3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yloxy)benzenamine” suggests that it should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . The compound should be kept away from heat, sparks, open flames, and hot surfaces .
Propiedades
IUPAC Name |
3,5-difluoro-4-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c12-9-5-7(14)6-10(13)11(9)16-8-1-3-15-4-2-8/h5-6,8H,1-4,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGRKCJUTJKKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2F)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2889251.png)

![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)


![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![(E)-3-(but-2-en-1-yl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2889265.png)
![4-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2889266.png)

